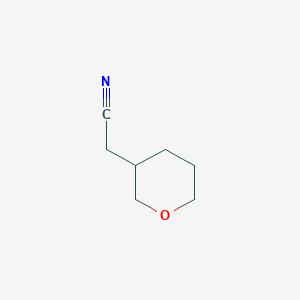

tetrahydro-2H-pyran-3-ylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrahydro-2H-pyran-3-ylacetonitrile: is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol. It is a derivative of tetrahydropyran, featuring a nitrile group attached to the third carbon of the ring structure. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with tetrahydropyran as the starting material.

Reaction Steps: . This can be achieved through various synthetic routes, such as nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the compound is produced through controlled chemical reactions under specific conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Substitution reactions can replace the hydrogen atoms in the ring with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidation typically yields ketones or carboxylic acids.

Reduction: Reduction results in the formation of amines.

Substitution: Substitution reactions can produce a variety of functionalized derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Tetrahydro-2H-pyran-3-ylacetonitrile serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of complex molecules, making it essential in the development of new compounds for various applications.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its derivatives have shown promise in:

- Drug Development : Acting as precursors for biologically active compounds.

- Pharmacological Studies : Exploring interactions with molecular targets such as enzymes and receptors.

Recent studies indicate that tetrahydro-2H-pyran derivatives exhibit significant biological activities, including:

- Antimicrobial Activity : Related compounds have demonstrated efficacy against pathogens like Fusarium solani, suggesting potential for treating infections.

- Cytotoxic Effects : Certain derivatives have shown cytotoxicity against cancer cell lines at low concentrations (as low as 20 μM), indicating potential for anticancer applications.

- Immunomodulatory Effects : Enhancing immune responses in vitro, which positions this compound as a candidate for immunotherapy.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Fusarium solani | |

| Cytotoxicity | Inhibition of cancer cell proliferation | |

| Immunomodulation | Promotes lymphocyte proliferation |

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of tetrahydro-2H-pyran derivatives revealed that compounds with similar structures exhibited significant activity against various bacterial strains. The study highlighted the potential of these compounds in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

Research evaluating the cytotoxic effects of tetrahydro-2H-pyran derivatives on different cancer cell lines found that certain compounds inhibited cell growth effectively. This suggests their utility in cancer treatment strategies.

Mécanisme D'action

The mechanism by which tetrahydro-2H-pyran-3-ylacetonitrile exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Tetrahydrofuran: A closely related compound with a similar ring structure but lacking the nitrile group.

Pyran: The parent compound without the hydrogenation of the ring.

Uniqueness: Tetrahydro-2H-pyran-3-ylacetonitrile is unique due to the presence of the nitrile group, which imparts different chemical reactivity compared to its analogs. This allows for a wider range of chemical transformations and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

Tetrahydro-2H-pyran-3-ylacetonitrile is a compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential pharmacological properties. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is characterized by a tetrahydro-2H-pyran moiety attached to an acetonitrile group. This structure contributes to its stability and reactivity, making it a valuable compound in organic synthesis and medicinal chemistry. The presence of the acetonitrile functional group allows for participation in nucleophilic addition reactions, which are crucial for its biological activity.

Biological Activity

Research indicates that compounds containing tetrahydropyran rings often exhibit significant biological activities, including antimicrobial, anticancer, and immunomodulatory effects. The following sections detail specific findings related to the biological activities of this compound.

Antimicrobial Activity

Studies have shown that tetrahydro-2H-pyran derivatives possess antimicrobial properties. For instance, a related study demonstrated that compounds with similar structures exhibited antimicrobial activity against various pathogens, including Fusarium solani . While specific data on this compound is limited, its structural similarities suggest potential efficacy in combating microbial infections.

Cytotoxic Effects

The cytotoxic potential of tetrahydro-2H-pyran derivatives has been explored in several studies. For example, one study indicated that compounds similar to this compound demonstrated significant cytotoxic effects against multiple cancer cell lines . Specifically, certain derivatives exhibited potent inhibition of cell proliferation at concentrations as low as 20 μM.

Immunomodulatory Effects

Recent research highlights the immunomodulatory effects of tetrahydro-2H-pyran compounds. A study found that derivatives promoted the proliferation of lipopolysaccharide (LPS)-stimulated splenic lymphocytes in vitro . This suggests that this compound may enhance immune responses, making it a candidate for further investigation in immunotherapy applications.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Notable approaches include:

- Cyclization Reactions : Utilizing appropriate precursors to facilitate the formation of the tetrahydropyran ring.

- Nucleophilic Addition : Incorporating acetonitrile into the reaction pathway to yield the final product.

- One-Pot Reactions : Streamlined methods that allow for efficient synthesis without the need for intermediate purification .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

Propriétés

IUPAC Name |

2-(oxan-3-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c8-4-3-7-2-1-5-9-6-7/h7H,1-3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWUJVPKHBPWCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.